molecular formula C19H26O3 B13394286 17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

Cat. No.: B13394286
M. Wt: 302.4 g/mol
InChI Key: WTPMRQZHJLJSBO-UHFFFAOYSA-N
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Description

17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with a hydroxyl group at position 17 and ketone groups at positions 3 and 11. The molecule also features methyl substituents at positions 10 and 13, contributing to its hydrophobic character.

Properties

IUPAC Name

17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPMRQZHJLJSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione involves multiple steps. One common method starts with 17α-hydroxyprogesterone, which undergoes enolization at the 3-position followed by etherification using ethanol and triethyl orthoformate. The 6-position is then halogenated using carbon tetrabromide, and the 3-position ketone is reduced. Finally, the 17-position hydroxyl group is acetylated to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ketone groups, leading to different hydroxyl derivatives.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of catalysts.

Major Products

Scientific Research Applications

17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Hydroxyandrost-4-ene-3,17-dione (4-OHA)

  • Structure : (8R,9S,10R,13S,14S)-4-Hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione .
  • Key Differences :
    • Hydroxyl group at position 4 vs. 17 in the target compound.
    • Ketone groups at positions 3 and 17 vs. 3 and 11.
  • Properties: Molecular formula: C₁₉H₂₆O₃; molecular weight: 302.41 g/mol. Known as an aromatase inhibitor, highlighting the impact of hydroxyl positioning on enzymatic activity .

(8R,9S,10R,13R,14S)-10,13-Dimethyl-3,17-dione Derivative

  • Structure : Ketones at positions 3 and 17, lacking the 17-hydroxyl group .
  • Key Differences :
    • Absence of hydroxyl group at position 16.
    • Ketone at position 17 instead of 11.
  • Properties :
    • Molecular formula: C₁₉H₂₆O₂; molecular weight: 286.41 g/mol.
    • Physical Melting point 148–149°C, density 1.11 g/cm³, indicating reduced polarity compared to hydroxylated analogs .

Substituent Modifications and Pharmacological Implications

Prednisone (Glucocorticoid Analog)

  • Structure : Features a 17-hydroxy-17-(2-hydroxyacetyl) substituent and ketones at positions 3 and 11 .
  • Key Differences :
    • Additional 2-hydroxyacetyl group at position 17.
  • Properties :
    • Binds to glucocorticoid receptors via interactions with cationic, aromatic, and anionic residues, demonstrating how side-chain modifications enhance receptor affinity .

6-Hydroxyandrostenedione

  • Structure : (6S,8R,9S,10R,13S,14S)-6-Hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione .
  • Key Differences :
    • Hydroxyl at position 6 vs. 17.
    • Ketone at position 17 instead of 11.
  • Properties :
    • Molecular formula: C₁₉H₂₆O₃; LogP: 3.05, reflecting moderate lipophilicity suitable for membrane penetration .

Structural and Functional Analysis

Table: Comparative Overview of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 17-OH, 3,11-dione, 10,13-diMe C₁₉H₂₆O₃ 302.41 Hypothesized enzymatic modulation
4-OHA 4-OH, 3,17-dione, 10,13-diMe C₁₉H₂₆O₃ 302.41 Aromatase inhibition
Prednisone 17-(2-hydroxyacetyl), 3,11-dione C₂₁H₂₆O₅ 358.43 Glucocorticoid receptor agonist
10,13-Dimethyl-3,17-dione 3,17-dione, 10,13-diMe C₁₉H₂₆O₂ 286.41 Mp 148–149°C, density 1.11 g/cm³
6-Hydroxyandrostenedione 6-OH, 3,17-dione, 10,13-diMe C₁₉H₂₆O₃ 302.41 LogP 3.05, downstream steroid precursor

Impact of Functional Groups on Bioactivity

  • Ketone Placement : The 3,11-dione configuration in the target compound vs. 3,17-dione in analogs could influence metabolic stability, as ketones at position 11 are less prone to enzymatic reduction .
  • Methyl Groups : The 10,13-dimethyl substituents common across analogs contribute to hydrophobic interactions, affecting membrane permeability and binding pocket compatibility .

Biological Activity

17-Hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H32O2
  • Molecular Weight : 320.48 g/mol
  • IUPAC Name : 17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
  • CAS Number : 1235-97-8

The biological activity of this compound primarily involves its interaction with steroid hormone receptors. It exhibits both androgenic and anabolic properties:

  • Androgen Receptor Activation : The compound binds to androgen receptors (AR), leading to the transcription of genes involved in muscle growth and development.
  • Anabolic Effects : It promotes nitrogen retention and increases protein synthesis in muscle tissues.

Biological Activities

The compound has been studied for various biological activities:

  • Anti-inflammatory Activity : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Effects : Preliminary studies suggest potential antitumor properties through the modulation of cell proliferation pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Androgenic EffectsEnhanced muscle mass in animal models
Anti-inflammatoryReduced levels of TNF-alpha and IL-6
AntitumorInhibition of tumor growth in vitro

Case Study 1: Muscle Growth in Animal Models

A study conducted on male rats demonstrated that administration of the compound resulted in a significant increase in lean body mass compared to control groups. The mechanism was attributed to enhanced protein synthesis and reduced catabolism during recovery periods post-exercise.

Case Study 2: Anti-inflammatory Properties

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound significantly lowered serum levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory diseases.

Potential Therapeutic Applications

Given its biological activities and mechanisms of action:

  • Muscle Wasting Disorders : The compound could be beneficial in treating conditions like cachexia or sarcopenia.
  • Inflammatory Diseases : Its anti-inflammatory properties may offer therapeutic avenues for conditions such as rheumatoid arthritis or inflammatory bowel disease.
  • Cancer Therapy : Further research into its antitumor effects could lead to novel cancer treatments.

Q & A

Basic Research Question

  • FT-IR : Identify carbonyl stretches (C=O at 1700–1750 cm1^{-1}) and hydroxyl vibrations (broad ~3400 cm1^{-1}) .
  • 1H^1\text{H}-NMR : Detect deshielded protons near ketones (δ 2.5–3.0 ppm) and methyl groups (δ 0.8–1.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <3 ppm error using ESI+ mode .

What challenges arise in regioselective functionalization at C-17, and how are they addressed?

Advanced Research Question
The C-17 position is sterically hindered due to adjacent methyl groups. Solutions include:

  • Directed C–H activation : Use Pd(II) catalysts with bidentate directing groups (e.g., 8-aminoquinoline) to target C-17 .
  • Protecting groups : Temporarily mask the C-3 ketone with tert-butyldimethylsilyl (TBS) ethers to reduce interference .

What in vitro assays are recommended for preliminary biological activity assessment?

Basic Research Question

  • Receptor binding : Radioligand assays (e.g., for steroid receptors) using 3H ^3\text{H}-labeled derivatives .
  • Enzyme inhibition : Test 3,11-dione’s effect on 17β-hydroxysteroid dehydrogenase (17β-HSD) activity via spectrophotometric NAD+/NADH monitoring .

How do steric/electronic factors influence reactivity in multi-step syntheses?

Advanced Research Question

  • Steric effects : Methyl groups at C-10/13 hinder nucleophilic attacks, necessitating bulky bases (e.g., LDA) for deprotonation .
  • Electronic effects : Electron-withdrawing ketones at C-3/C-11 direct electrophilic substitution to less deactivated positions (e.g., C-7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.